
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The structure of the synthesized compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is known for its potential in metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .Applications De Recherche Scientifique
Chemoselective Debenzylation
- A study by Fains and Vernon (1997) discusses the selective removal of the 2-hydroxy-1-phenylethyl group from 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone. This process is achieved through a 3-step sequence involving mesylation, elimination, and hydrolysis without breaking the endocyclic benzylic nitrogen bond.
Antineoplastic Activity
- Research by Zee-Cheng et al. (1979) examines anthraquinones containing the 2-[(2-hydroxyethyl)amino]ethyl]amino side chain and their relation to antineoplastic activity. They found that the presence of this side chain is an important factor for good antineoplastic activity.
Eco-Friendly Synthesis
- A study by Shen, Sun, and Lin (2013) describes an eco-friendly and efficient method for producing isoindolinone derivatives. They developed a three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin or indole in water, resulting in good to excellent yields.
HPPD Inhibitors
- The discovery and synthesis of HPPD inhibitors, crucial for herbicide development, is explored in research by He et al. (2019). They designed and synthesized a series of compounds, including one with an isoindolinone moiety, showing promising inhibitory activity.
Alzheimer's Disease Treatment
- Research by Kenche et al. (2013) discusses 8-Hydroxyquinolines (8HQs), including derivatives of 2-substituted 8HQs, for Alzheimer's disease treatment. They focused on their ability to complex with transition metals and interact with Alzheimer's amyloid-β peptide.
Polymer Synthesis
- A study by Kobayashi, Mizutani, and Saegusa (1984) describes the use of 2-(Hydroxyphenyl)-2oxazolines for synthesizing various polymers. They explored different polymerization methods to produce polymers with specific properties and functionalities.
Natural Product Synthesis
- Zhu, Zhang, and Hoye (2021) presented a method for constructing the isoindolinone scaffold using the hexadehydro-Diels-Alder reaction. This approach was applied to synthesize natural products like Isohericerin and Erinacerin A.
Bioactive Natural Products
- The study by Upadhyay et al. (2020) highlights the 1-Isoindolinone framework found in various natural compounds with diverse biological activities. They reviewed the recent developments in synthetic methods for these compounds.
Safety and Hazards
The safety data sheet for a similar compound, N-(2-Hydroxy-1,1-dimethylethyl)-2-Methoxybenzenecarboxamide, suggests that it should be used only for research and development . It advises against use for medicinal or household purposes . In case of accidental ingestion or contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-14)13-7-9-5-3-4-6-10(9)11(13)15/h3-6,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJKHRLIQLCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
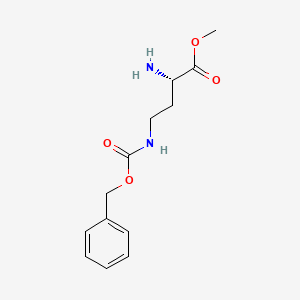
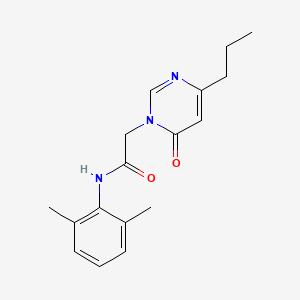
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
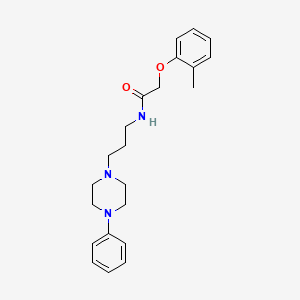

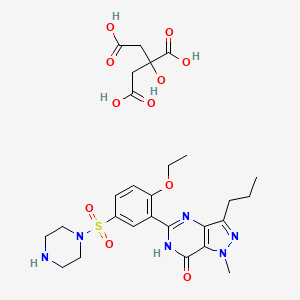
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)
![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)

![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)
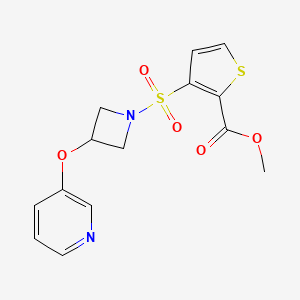
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)